(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate
Description
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is a chemical compound with the molecular formula C9H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, hydroxypropyl group, and methylcarbamate moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKPIPQWREQCV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amine Alkylation and Carbamate Protection
The enantioselective synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate begins with the preparation of the chiral amine precursor, (S)-2-hydroxypropyl methylamine. This intermediate is synthesized via the nucleophilic ring-opening of (S)-propylene oxide with methylamine under controlled conditions. The reaction proceeds via an SN2 mechanism, where methylamine attacks the less sterically hindered carbon of the epoxide, yielding the desired (S)-configured amine.
Reaction Optimization
Key parameters for maximizing yield and enantiomeric excess include:
- Temperature : 0–10°C to minimize racemization.
- Solvent : Anhydrous tetrahydrofuran (THF) or ethyl acetate.
- Molar ratios : Methylamine to epoxide (1.2:1) to ensure complete conversion.
Post-synthesis, the amine is protected using tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as sodium bicarbonate. This step achieves near-quantitative yields when conducted in dichloromethane at 25°C.
Table 1: Chiral Amine Alkylation Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Epoxide | (S)-Propylene oxide | |
| Amine | Methylamine | |
| Solvent | THF | |
| Temperature | 0–10°C | |
| Reaction Time | 12–24 h | |
| Yield | 85–90% |
Phase-Transfer-Catalyzed Methylation of Primary Carbamate
An alternative route involves the alkylation of tert-butyl (2-hydroxypropyl)carbamate (CAS 95656-86-3) using methyl sulfate under phase-transfer conditions. This method leverages the reactivity of the carbamate’s nitrogen, which is deprotonated in the presence of potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Mechanistic Insights
The reaction proceeds via the formation of a quaternary ammonium intermediate, which facilitates the transfer of the methyl group from methyl sulfate to the carbamate nitrogen. Key advantages include:
- High regioselectivity : Exclusive methylation at the nitrogen.
- Scalability : Demonstrated in kilogram-scale batches.
Table 2: Phase-Transfer Alkylation Conditions
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxypropyl group .
Scientific Research Applications
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the methylcarbamate moiety can interact with active sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the hydroxypropyl group.
tert-Butyl carbamate: Lacks both the hydroxypropyl and methyl groups.
N-tert-Butoxycarbonylhydroxylamine: Contains a hydroxylamine group instead of a hydroxypropyl group.
Uniqueness
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is unique due to the presence of both the hydroxypropyl and methylcarbamate groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Biological Activity
The compound features a tert-butyl group attached to a hydroxypropyl moiety, which is further substituted with a methyl group. Its physical properties include:
- Density : Approximately 1.0 g/cm³
- Boiling Point : Around 276.4 °C at 760 mmHg
Currently, no comprehensive studies have elucidated the mechanism of action of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate in biological systems. This lack of information suggests a need for further research to explore its interactions at the molecular level.
Potential Biological Applications
While specific biological activities remain largely uncharacterized, the compound's structural features indicate potential roles in various applications:
- Chiral Auxiliary in Organic Synthesis : Its chirality may enhance the efficiency of asymmetric synthesis processes.
- Pharmaceutical Chemistry : Given its structural similarities to other bioactive compounds, it could be explored for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table outlines some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | Lacks methyl substitution; shorter carbon chain |
| N-Boc-1-amino-2-propanol | C₈H₁₉NO₃ | Contains a Boc protecting group; different reactivity |
| (+/-)-1-(N-tert-butoxycarbonylamino)propan-2-ol | C₉H₁₉NO₃ | Racemic mixture; lacks chirality |
This compound stands out due to its specific chirality and functional groups, which may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
- In Vitro Studies : Although specific studies on this compound are scarce, related compounds such as M4 have demonstrated protective effects against neurotoxicity induced by amyloid beta peptides in astrocytes. M4 was shown to inhibit β-secretase and acetylcholinesterase activities, suggesting that similar mechanisms could be explored for this compound .
- Potential for Drug Development : The compound's structure may allow it to interact with biological targets involved in various diseases, including neurodegenerative disorders. The exploration of its pharmacokinetics and bioavailability is essential for assessing its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate, and how do reaction conditions influence stereoselectivity?
Methodological Answer: The compound can be synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine under alkaline conditions (e.g., triethylamine) in inert atmospheres to prevent side reactions. Stereoselectivity is achieved by starting with enantiomerically pure precursors, such as (S)-1-amino-2-propanol, and maintaining low temperatures (0–5°C) to minimize racemization . For example, analogous syntheses involve protecting amines with tert-butyl carbamates in multi-step protocols, where pH control and solvent polarity (e.g., dichloromethane or THF) critically influence yield and purity .
Q. What analytical techniques are optimal for confirming the enantiomeric purity of this compound?
Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric resolution. Polarimetry can supplement this, but its utility depends on the compound’s specific optical rotation. Mass spectrometry (HRMS) and H/C NMR should be used to confirm structural integrity, with H NMR peaks for the tert-butyl group (~1.4 ppm) and hydroxypropyl moiety (~3.5–4.0 ppm) serving as key markers .
Q. What safety precautions are essential during handling due to its GHS hazards?
Methodological Answer: The compound is classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). Researchers must:
- Use nitrile gloves and chemically resistant suits to prevent dermal exposure.
- Employ fume hoods or local exhaust ventilation to avoid inhalation of aerosols.
- Store in airtight containers at 2–8°C, away from oxidizing agents, to maintain stability .
Respiratory protection (e.g., P95 masks) is advised for prolonged exposure .
Advanced Research Questions
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?
Methodological Answer: Discrepancies arise due to polymorphic forms or impurities. To resolve these:
- Perform differential scanning calorimetry (DSC) to determine melting points and identify polymorphs.
- Use dynamic vapor sorption (DVS) to assess hygroscopicity, which affects solubility.
- Cross-validate solubility in solvents (e.g., DMSO, ethanol) via gravimetric analysis under controlled humidity . If data is absent (e.g., logP), use computational tools like MarvinSketch or EPI Suite for estimation .
Q. How can racemization risks be mitigated during storage or reactions?
Methodological Answer: Racemization occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies include:
- Storing the compound at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- Avoiding polar aprotic solvents (e.g., DMF) in reactions; instead, use dichloromethane with mild bases (e.g., NaHCO).
- Monitoring enantiopurity post-synthesis via chiral HPLC at each synthetic step .
Q. What strategies resolve contradictory toxicity data between in vitro and in vivo studies?
Methodological Answer: Contradictions may stem from metabolic differences or assay sensitivity. Researchers should:
- Conduct Ames tests for mutagenicity and in vitro micronucleus assays to compare with in vivo rodent studies.
- Use human liver microsome assays to assess metabolic stability and identify toxic metabolites.
- Cross-reference with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to infer toxicity pathways .
Q. How can reaction yields be optimized in large-scale syntheses?
Methodological Answer: Optimization requires:
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress.
- DoE (Design of Experiments): Vary parameters (temperature, stoichiometry) to identify optimal conditions.
- Workup: Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography for purification. For industrial scale, switch to continuous flow reactors to enhance reproducibility .
Data Contradiction Analysis
Q. How to interpret conflicting stability data under varying pH conditions?
Methodological Answer: Stability studies show the compound degrades in strong acids/bases but remains stable at neutral pH. To reconcile conflicting reports:
Q. Why do ecotoxicological data gaps persist, and how can they be addressed?
Methodological Answer: Data gaps (e.g., biodegradability, aquatic toxicity) exist due to limited regulatory requirements for research chemicals. Researchers should:
- Perform OECD 301F biodegradation tests.
- Use Daphnia magna acute toxicity assays (OECD 202) to estimate EC values.
- Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
